N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide
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Overview
Description
N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide is a compound belonging to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide typically involves the reaction of 6-methylpyridin-3-yl acetamide with cyanomethyl and ethyl groups under specific conditions. One common method involves the use of palladium-catalyzed Suzuki cross-coupling reactions. This method allows for the efficient synthesis of pyridine derivatives by reacting 5-bromo-2-methylpyridin-3-amine with arylboronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and proteins essential for microbial survival .
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: Known for its antibacterial properties.
Pyrrolopyrazine derivatives: Exhibits antimicrobial, anti-inflammatory, and antiviral activities.
Uniqueness
N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of cyanomethyl and ethyl groups with the pyridine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-15(7-6-13)12(16)8-11-5-4-10(2)14-9-11/h4-5,9H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFYZQOWTPMPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)CC1=CN=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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